1,4-Naphthalenedione, 2-decyl-

Description

General Overview of 1,4-Naphthoquinones in Academic Research

1,4-Naphthoquinones are a class of compounds structurally related to naphthalene. They have garnered considerable attention in scientific research for their potential as therapeutic agents, drug scaffolds, and natural product-based herbicides. oup.com Their biological activities are often linked to their ability to undergo redox cycling and to act as alkylating agents. nih.gov

Naphthoquinones are widely distributed in nature, found as secondary metabolites in various plants, fungi, bacteria, and even animals. jst.go.jpmdpi.com In plants, they play roles in chemical defense and allelopathy. scielo.org.conih.gov Notable examples of naturally occurring 1,4-naphthoquinones include juglone, lawsone, plumbagin, and lapachol, which have been used in traditional medicine. scielo.org.conih.gov The biosynthesis of these compounds in plants is complex, with several different metabolic pathways having been identified, suggesting a convergent evolution of this class of molecules. oup.com These pathways often start from different metabolic precursors and involve a variety of intermediates and enzymes. oup.com

The fundamental structure of a 1,4-naphthoquinone (B94277) consists of a benzene (B151609) ring fused to a quinone ring. jst.go.jp The quinone ring contains a conjugated system of double bonds and two carbonyl groups in a para orientation. oup.com This arrangement makes the quinone moiety highly reactive and susceptible to reduction, oxidation, and nucleophilic addition reactions. jst.go.jp The reactivity of the naphthoquinone core is a key determinant of its biological activity. nih.gov

A crucial feature of 1,4-naphthoquinones is their ability to undergo redox cycling. They can accept one or two electrons to form highly reactive semiquinone anion radicals and hydroquinone (B1673460) dianions, respectively. scielo.org.coredalyc.org These reduced forms can be re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide, hydroxyl radicals, and hydrogen peroxide. scielo.org.coredalyc.org This redox cycling can induce oxidative stress in cells and is a primary mechanism behind the biological effects of many naphthoquinones. nih.gov Furthermore, their electrophilic nature allows them to form covalent bonds with biological macromolecules, and their planar structure enables them to intercalate with DNA. nih.gov

Specific Focus on 1,4-Naphthalenedione, 2-decyl- and Long-Chain Alkyl Analogues

Within the broad class of naphthoquinones, those bearing long-chain alkyl substituents, such as 1,4-naphthalenedione, 2-decyl-, exhibit distinct properties that influence their interactions at the cellular and molecular level.

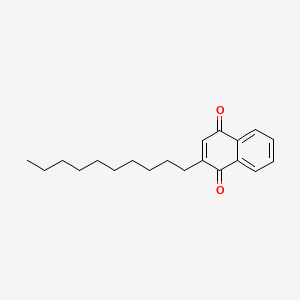

The defining structural feature of 1,4-naphthalenedione, 2-decyl- is the presence of a ten-carbon alkyl chain (a decyl group) attached to the second position of the 1,4-naphthoquinone core. This long alkyl chain imparts a significant degree of lipophilicity to the molecule. The synthesis of such 2-alkyl-1,4-naphthoquinones has been explored to modulate the biological activity of the parent compounds. nih.gov

The lipophilicity conferred by the long alkyl chain has a profound impact on the compound's behavior in biological systems. Increased lipophilicity can enhance the ability of the molecule to interact with and penetrate cell membranes. cymitquimica.com Research on related long-chain alkyl naphthoquinones has shown that the length of the alkyl chain can influence cytotoxic activity, with a peak in activity often observed around a certain chain length. acs.org This suggests that the lipophilicity must be optimally balanced for effective cellular uptake and interaction with intracellular targets. The introduction of a 1,4-quinone fragment has been shown to reduce the lipophilicity of parent compounds in some contexts. mdpi.com The lipophilic nature of these compounds influences their interaction with biological targets through hydrophobic interactions. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

41245-48-1 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-decylnaphthalene-1,4-dione |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-12-16-15-19(21)17-13-10-11-14-18(17)20(16)22/h10-11,13-15H,2-9,12H2,1H3 |

InChI Key |

JMWTVBSPYSWKQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Biological Activities of 1,4 Naphthalenedione, 2 Decyl and Its Analogues: in Vitro and Cellular Investigations

Antimicrobial Efficacy

The antimicrobial properties of 1,4-naphthalenedione derivatives have been a subject of significant research interest. While specific data on 2-decyl-1,4-naphthalenedione is limited, studies on its analogues provide valuable insights into its potential antimicrobial spectrum and efficacy. These compounds are recognized for their broad biological activities, which include antibacterial and antifungal effects nih.gov. The core structure of 1,4-naphthoquinone (B94277) is a key contributor to these activities, which can be modulated by the nature of the substituent at the C2 and C3 positions nih.gov.

Antibacterial Spectrum and Potency

Derivatives of 1,4-naphthoquinone have demonstrated notable activity against a range of bacterial pathogens. Their efficacy is influenced by the chemical nature of the substituents on the naphthoquinone ring nih.govnih.gov.

Numerous studies have highlighted the potent activity of 1,4-naphthoquinone analogues against Gram-positive bacteria. A majority of synthesized naphthalene-1,4-dione derivatives have shown strong antibacterial properties towards Staphylococcus aureus, often with a high level of selectivity nih.gov. For instance, certain 1,4-naphthoquinone derivatives exhibit significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 500 μg/ml against various bacteria, with pronounced effects on S. aureus nih.gov.

Research has shown that compounds such as 5-amino-8-hydroxy-1,4-naphthoquinone are effective in inhibiting the growth of pathogenic Gram-positive bacteria including Staphylococcus aureus, Streptococcus uberis, and Bacillus cereus researchgate.net. In one study, this compound demonstrated inhibition zones of 20 mm against staphylococci, streptococci, and bacilli at a concentration of 50 microg/ml researchgate.net. The MIC of some active compounds against S. aureus has been reported to range from 30 to 125 microg/ml researchgate.net.

Furthermore, some synthetic 1,4-naphthoquinone derivatives have shown potent antimicrobial activity against S. aureus with MIC values as low as 1.56 µg/mL, which is comparable to the antiseptic chlorhexidine ukm.my. The antibacterial effect of these compounds is often bacteriostatic, with minimal bactericidal concentrations being higher than 500 microg/ml researchgate.net.

Table 1: In Vitro Antibacterial Activity of 1,4-Naphthoquinone Analogues against Gram-Positive Pathogens

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Naphthalene-1,4-dione derivatives | Staphylococcus aureus | 7.8 - 500 | nih.gov |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30 - 125 | researchgate.net |

| 2-(prop-2-ynyloxy)naphthalene-1,4-dione | Staphylococcus mutans | 1.56 | ukm.my |

The activity of 1,4-naphthoquinone derivatives against Gram-negative bacteria appears to be more variable. While some studies report a lack of efficacy against Gram-negative bacteria researchgate.net, others have demonstrated moderate to good antibacterial activity against strains like Escherichia coli nih.gov. For instance, certain synthesized naphthoquinone derivatives showed MIC values ranging from 15.6 µg/mL to 500 µg/mL against E. coli nih.gov.

A series of 2-hydroxy-3-phenylsulfanylmethyl- researchgate.netdntb.gov.ua-naphthoquinones exhibited activity against Gram-negative strains, with MIC values between 4 and 64 μg/mL nih.gov. However, many 1,4-naphthoquinones have shown weaker activity against Pseudomonas aeruginosa nih.gov. The structural modifications on the naphthoquinone core play a crucial role in determining the spectrum of activity against these more resistant pathogens nih.gov.

Table 2: In Vitro Antibacterial Activity of 1,4-Naphthoquinone Analogues against Gram-Negative Pathogens

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Synthesized naphthoquinones | Escherichia coli | 15.6 - 500 | nih.gov |

| 2-hydroxy-3-phenylsulfanylmethyl- researchgate.netdntb.gov.ua-naphthoquinones | Escherichia coli | 4 - 64 | nih.gov |

| 2-hydroxy-3-phenylsulfanylmethyl- researchgate.netdntb.gov.ua-naphthoquinones | Pseudomonas aeruginosa | 4 - 64 | nih.gov |

Beyond direct bactericidal or bacteriostatic effects, 1,4-naphthoquinone derivatives have been shown to interfere with bacterial virulence factors, particularly biofilm formation. Biofilms are structured communities of bacteria that exhibit increased resistance to antimicrobial agents.

Studies have demonstrated that certain 1,4-naphthoquinone analogues can inhibit biofilm formation by pathogenic bacteria. For example, specific derivatives have been identified as anti-biofilm molecules against Pseudomonas aeruginosa at sub-MIC concentrations nih.gov. One compound, in particular, inhibited biofilm formation by up to 63.4%, a more favorable profile than ciprofloxacin under the tested conditions nih.gov. Some analogues were also effective in reducing mature biofilms of P. aeruginosa nih.gov.

For Staphylococcus aureus, 1,4-naphthoquinone has been shown to disintegrate pre-existing biofilms researchgate.net. The mechanism of this antibiofilm activity is thought to involve the accumulation of reactive oxygen species researchgate.net. The ability to disrupt established biofilms is a significant advantage in combating chronic and persistent bacterial infections.

Antifungal Properties

In addition to their antibacterial effects, 1,4-naphthoquinone and its derivatives possess significant antifungal properties. These compounds have been investigated for their activity against a variety of fungal pathogens, including clinically relevant yeasts.

Several 1,4-naphthoquinone derivatives have demonstrated potent antifungal activity against Candida albicans, a common cause of opportunistic fungal infections. For instance, 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) was found to be highly effective, with MIC values ranging from 1.56 to 6.25 μg mL⁻¹ against Candida species researchgate.netnih.gov. The antifungal mechanism of some derivatives is believed to involve the disruption of fungal membrane permeability, leading to the leakage of intracellular components researchgate.netnih.gov.

Another study investigating 2-acyl-1,4-naphthohydroquinone analogues found that while they were less active than their benzohydroquinone counterparts, they still exhibited antifungal properties mdpi.comsemanticscholar.org. The structure-activity relationship suggests that the nature of the acyl side chain influences the antifungal potency mdpi.comsemanticscholar.org. Compounds with electron-releasing or weak electron-withdrawing groups in the 2 and 3 positions of the 1,4-naphthoquinone ring were found to be the most active against C. albicans nih.gov.

Table 3: In Vitro Antifungal Activity of 1,4-Naphthoquinone Analogues against Candida albicans

| Compound/Analogue | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | 1.56 - 6.25 | researchgate.netnih.gov |

| 2-methoxy-1,4-naphthoquinone (B1202248) | Active | nih.gov |

| 2,3-dimethoxy-1,4-naphthoquinone | Active | nih.gov |

Activity against Filamentous Fungi (e.g., Aspergillus niger)

The 1,4-naphthoquinone scaffold is a core component of many compounds exhibiting a broad spectrum of biological activities, including antifungal properties. nih.govsemanticscholar.orgnih.gov Derivatives of this scaffold have been investigated for their efficacy against various fungal pathogens. While data specifically on 2-decyl-1,4-naphthalenedione is not prevalent, studies on related structures demonstrate notable antifungal potential.

For instance, a study on naphthoquinone derivatives identified 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) as a highly effective agent, showing potent activity at concentrations between 1.56 and 6.25 µg/mL against a range of fungi. nih.gov The primary antifungal mechanism for this analogue was suggested to be the disruption of fungal membrane permeability. nih.gov Other natural naphthoquinones, such as shikonin and deoxyshikonin, have also demonstrated significant in vitro antifungal activities against several pathogenic fungi, with potencies sometimes exceeding that of the conventional drug fluconazole against certain yeast-like fungi. nih.gov Furthermore, a library of synthetic 2-aryloxy-1,4-naphthoquinone derivatives yielded several candidates with promising activity against Candida albicans. rsc.org These findings collectively suggest that the 1,4-naphthoquinone core is a viable pharmacophore for developing antifungal agents. The presence of a long alkyl chain, such as a decyl group, would likely enhance the lipophilicity of the molecule, potentially facilitating its interaction with and disruption of the fungal cell membrane.

Antiparasitic Activity (e.g., Against Toxoplasma gondii, Malaria Parasites, Trypanosomatids)

Analogues of 1,4-naphthalenedione have shown significant promise as antiparasitic agents, with potent activity against a variety of protozoan parasites.

Activity Against Toxoplasma gondii

The hydroxynaphthoquinone atovaquone is known to be remarkably active against Toxoplasma gondii. nih.gov Research into other 2-hydroxy-3-alkyl-1,4-naphthoquinones has identified compounds that significantly inhibit the intracellular replication of T. gondii tachyzoites in vitro. nih.govnih.gov Two such analogues, a 3-(4-cycloheptylphenyl)propyl-2-hydroxy-1,4-naphthoquinone (NSC 113452) and a 3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone (NSC 113455), were found to be active against this parasite. nih.govnih.govdocumentsdelivered.com Further studies on other naphthoquinone derivatives have reinforced these findings, showing that these compounds can induce ultrastructural alterations in the parasite. researchgate.net

Activity Against Malaria Parasites (Plasmodium sp.)

The 2-hydroxy-3-alkyl-1,4-naphthoquinone structure is a well-established scaffold for antimalarial agents, with atovaquone being a notable example. jst.go.jp The activity of these compounds is often attributed to the inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. tandfonline.comnih.gov Studies have shown that the nature of the alkyl side chain at the C-3 position significantly influences activity. Derivatives with aliphatic side chains, in particular, have demonstrated potent antimalarial effects against Plasmodium falciparum. jst.go.jpnih.gov One study found that a derivative with an n-butyl substitution exhibited the highest activity among a series of tested compounds. jst.go.jp This highlights the importance of the alkyl group, suggesting that a decyl substitution could also confer significant antiplasmodial activity.

Table 1: Antimalarial Activity of Selected 1,4-Naphthoquinone Analogues

| Compound Type | Specific Analogue | Parasite Strain | IC₅₀ | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-alkyl-1,4-naphthoquinone | n-Butyl substituted aminomethyl lawsone | P. falciparum | 0.77 µg/mL | jst.go.jp |

| 2-Hydroxy-3-alkyl-1,4-naphthoquinone | Analogue with alkenyl side chain | P. falciparum | 1.47 µg/mL | jst.go.jp |

| 2-Hydroxy-3-alkyl-1,4-naphthoquinone | Analogue with C8 side chain | P. lophurae | High (relative to quinine) | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | 3-alkyldiarylether side chain derivative | P. falciparum | Low µM | tandfonline.commalariaworld.org |

Activity Against Trypanosomatids

Naphthoquinones have demonstrated significant activity against trypanosomatid parasites such as Trypanosoma cruzi and Trypanosoma brucei. plos.orgnih.gov A series of imido-substituted 1,4-naphthoquinone analogues were found to be more potent against T. cruzi epimastigotes than the clinically used drug nifurtimox, with IC₅₀ values ranging from 0.7 µM to 6.1 µM. nih.govjohnshopkins.eduresearchgate.net One particular analogue, 2-phenoxy-1,4-naphthoquinone, showed an ED₅₀ of 80 nM against T. brucei rhodesiense. plos.org Importantly, many of these compounds exhibit high selectivity, being significantly more toxic to the parasite than to mammalian cells. nih.govjohnshopkins.edu

Anticancer / Cytotoxic Effects in Cancer Cell Lines

The 1,4-naphthoquinone core is present in several clinically used anticancer drugs and is a scaffold of great interest in oncology research. up.ac.zamdpi.com The cytotoxic effects are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling and to act as alkylating agents, leading to DNA damage and apoptosis. nih.govmdpi.commdpi.com

Comprehensive Cytotoxicity Profiling across Diverse Human Cancer Cell Types

A vast number of 1,4-naphthoquinone derivatives have been synthesized and evaluated against a wide array of human cancer cell lines. The substitution pattern on the naphthoquinone ring, including the length and nature of alkyl chains, significantly influences cytotoxic potency. mdpi.commdpi.com For example, 2-acylated-1,4-naphthohydroquinones with long alkyl chains were found to induce apoptosis in lymphoma/leukemia cells. nih.gov Similarly, a series of 2-amino-1,4-naphthoquinone derivatives showed potent activity against lung (A549), liver (HepG2), leukemia (K562), and prostate (PC-3) cancer cells, with one compound exhibiting an IC₅₀ of 6.15 µM against the A549 cell line. mdpi.com Studies have consistently shown that lipophilicity, which would be enhanced by a decyl group, plays a role in the cytotoxic activity of these compounds. mdpi.com

Table 2: Cytotoxicity of Selected 1,4-Naphthoquinone Analogues in Human Cancer Cell Lines

| Compound Type | Specific Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-Amino-1,4-naphthoquinone | Compound 5i | A549 (Lung) | 6.15 | mdpi.com |

| 2-(octane-1-sulfinyl)-1,4-naphthoquinone | OQ | Gastric Cancer Cells | Significant dose-dependent decrease in viability | nih.gov |

| (2-Chloroethylthio)-1,4-naphthoquinone | Compound 30 | 22Rv1 (Prostate) | Nanomolar range | mdpi.com |

| 2-Phenylamino-3-acyl-1,4-naphthoquinone | Compound V | MCF-7 (Breast) | 1.5 | mdpi.com |

| 2-Hydroxy-3-alkyl-1,4-naphthoquinone | 2-Hydroxy-3-farnesyl-1,4-naphthoquinone | HT-29 (Colon) | Most cytotoxic in series | mdpi.com |

| β-lapachone oxime | Compound 5 | HL-60 (Leukemia) | 3.84 | researchgate.net |

| 2-O-alkyl lawsone | 2-pentoxy-1,4-naphthoquinone | SK-MEL-28 (Melanoma) | Highly cytotoxic (95.2% apoptotic cells) | mdpi.com |

Evaluation of Cellular Selectivity and Differential Antiproliferative Activity

A critical aspect of anticancer drug development is cellular selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Several studies on 1,4-naphthoquinone analogues have specifically addressed this. For instance, two novel derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ), significantly inhibited the viability of gastric cancer cells but had minimal cytotoxic effects on normal human gastric (GES-1), liver (L-02), and lung fibroblast (IMR-90) cell lines. nih.gov Similarly, certain 2-acylated-1,4-hydronaphthoquinones exhibited selective cytotoxicity towards lymphoma/leukemia cells with low activity against non-cancer cells. nih.gov The selectivity index (SI), calculated as the ratio of the IC₅₀ in non-cancer cells to the IC₅₀ in cancer cells, is a key metric. Studies on (2-chloroethylthio)-1,4-naphthoquinones in prostate cancer have quantified this selectivity, demonstrating the potential for developing targeted therapies. mdpi.com

Table 3: Cellular Selectivity of (2-Chloroethylthio)-1,4-naphthoquinones

| Compound | Cancer Cell Line (IC₅₀) | Non-Cancer Cell Line (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 30 | 22Rv1 (Prostate) | PNT2 (Prostate) | >1000 | mdpi.com |

| Compound 32 | 22Rv1 (Prostate) | PNT2 (Prostate) | >100 | mdpi.com |

Antiviral Activities (e.g., Inhibition of HIV-1, SARS-CoV-2, Herpesviruses, Dengue Virus)

The 1,4-naphthoquinone scaffold has been identified as a promising starting point for the development of antiviral agents. semanticscholar.orgnih.gov

Inhibition of HIV-1 : A series of 2-hydroxy-1,4-naphthoquinone Mannich bases were screened for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). mdpi.com Several compounds showed potent inhibitory activity, and it was noted that longer alkyl chains appeared to be beneficial for this activity. mdpi.com Pyranonaphthoquinones isolated from Ventilago harmandiana also exhibited moderate to good inhibitory activity against HIV-1-induced syncytium formation. acs.org

Inhibition of SARS-CoV-2 : In a preliminary screening, a lawsone Mannich base (compound 1e) was found to inhibit the replication of SARS-CoV-2 with an IC₅₀ value of 11.2 µM, indicating a potential application for this class of compounds against coronaviruses. mdpi.com

Inhibition of Herpesviruses : Synthetic naphthoquinones have been evaluated for their activity against Herpes Simplex Virus Type-1 (HSV-1). researchgate.netnih.gov One compound, 2-hydroxy-3-(2-thienyl)-1,4-naphthoquinone, showed high antiviral activity with low cytotoxicity. researchgate.netnih.gov A terpenyl-1,4-naphthoquinone derivative (NQ 4) demonstrated potent activity against both Human Herpesvirus (HHV) type 1 and 2, with a particularly high selectivity index (SI = 1728) for inhibiting viral attachment of HHV-1. nih.gov Furthermore, liposome-encapsulated 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives were effective in controlling both early and late phases of HSV-1 replication. nih.gov

Inhibition of Dengue Virus : Several 1,4-pyran naphthoquinones have been identified as potent inhibitors of dengue virus (DENV) replication in cell culture, with two compounds inhibiting replication by 99.0%. nih.gov The terpenyl-naphthoquinone NQ 4 also showed significant antiviral activity against DENV-2, with an EC₅₀ of 1.6 µg/mL. nih.gov In silico analysis suggested this compound may bind to the viral E glycoprotein, interfering with an early stage of infection. nih.gov

Antioxidant and Neuroprotective Effects in Cellular Models

The biological activity of 1,4-naphthoquinones is intrinsically linked to their redox properties. While their ability to generate ROS is a key mechanism for their anticancer and some antimicrobial effects, under certain conditions, these compounds can also exhibit antioxidant and cytoprotective activities, particularly in the context of neuroprotection.

Several studies have demonstrated that 1,4-naphthoquinone derivatives can protect neuronal cells from toxins that induce oxidative stress and mimic Parkinson's disease in vitro. These compounds have been shown to increase the survival of Neuro-2a neuroblastoma cells exposed to neurotoxins like rotenone, paraquat, and 6-hydroxydopamine. The protective mechanisms are associated with the suppression of oxidative stress, including the reduction of ROS and nitric oxide (NO) formation, and the normalization of mitochondrial function.

It is important to note the dual nature of these compounds. The same redox cycling that can be protective at low levels can become cytotoxic at higher concentrations or in different cellular contexts (e.g., cancer cells), where it leads to overwhelming oxidative damage and apoptosis. mdpi.comnih.gov Therefore, the effect is highly dependent on the specific derivative, its concentration, and the metabolic state of the target cell. The presence of a long, lipophilic decyl chain on the 1,4-naphthalenedione core would likely enhance its ability to partition into cellular membranes, including the mitochondrial membrane, potentially influencing these redox-related activities.

Anti-inflammatory Modulatory Activities

Research into the biological activities of 1,4-naphthalenedione, 2-decyl- and its analogues has revealed significant potential for modulating inflammatory responses. In vitro and cellular studies have demonstrated that compounds based on the 1,4-naphthoquinone scaffold can influence key pathways and mediators involved in inflammation. These activities are primarily attributed to their ability to inhibit the production of pro-inflammatory molecules and interfere with inflammatory signaling cascades.

A number of 1,4-naphthoquinone derivatives have been shown to possess anti-inflammatory effects, including the suppression of tumor necrosis factor-alpha (TNF-α) production induced by lipopolysaccharide (LPS) in mouse macrophages and the reduction of acute inflammation in animal models. nih.govresearchgate.net The core 1,4-naphthoquinone structure is considered to be the active center responsible for these anti-inflammatory properties. nih.gov

Investigations into synthetic 1,4-naphthoquinone derivatives have further highlighted their potential as anti-inflammatory agents. researchgate.netnih.gov These compounds have been identified as promising antagonists of the purinergic P2X7 receptor, which plays a significant role in cellular immunity and inflammation. researchgate.netnih.gov By blocking this receptor, these derivatives can inhibit downstream inflammatory events.

Inhibition of Pro-inflammatory Mediators

A key aspect of the anti-inflammatory activity of 1,4-naphthoquinone analogues is their ability to inhibit the production of nitric oxide (NO), a significant inflammatory mediator. In studies using LPS-activated murine macrophage cell lines (RAW 264.7), various 1,4-naphthoquinone derivatives demonstrated potent inhibitory effects on NO production. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for many of these compounds were found to be lower than that of the standard anti-inflammatory drug, indomethacin. nih.gov

For instance, a study on twelve 1,4-naphthoquinone derivatives isolated from the endophytic fungus Talaromyces sp. SK-S009 showed that all compounds inhibited NO production with IC₅₀ values ranging from 1.7 to 49.7 µM, compared to an IC₅₀ of 26.3 µM for indomethacin. nih.gov

Table 1: Inhibitory Effects of selected 1,4-Naphthoquinone Analogues on NO Production in LPS-stimulated RAW 264.7 cells

| Compound | IC₅₀ (µM) on NO production |

|---|---|

| Analogue 1 | < 26.3 |

| Analogue 2 | > 26.3 |

| Analogue 7 | < 26.3 |

| Analogue 9 | < 26.3 |

| Analogue 10 | < 26.3 |

| Analogue 11 | < 26.3 |

| Analogue 12 | < 26.3 |

This table is generated based on qualitative statements from the source indicating that all but one tested compound had lower IC₅₀ values than indomethacin. nih.gov

Furthermore, certain 2-alkoxy derivatives of 1,4-naphthoquinone, such as 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone, have been noted for their potent inhibitory effects on neutrophil superoxide anion formation, another important factor in the inflammatory process. researchgate.net

Modulation of Inflammatory Cytokines and Enzymes

Beyond inhibiting NO, 1,4-naphthoquinone analogues also modulate the expression and release of key pro-inflammatory cytokines and enzymes. For example, specific derivatives have been shown to reduce the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively, in LPS-stimulated macrophages. nih.gov

Additionally, these compounds can decrease the mRNA levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α. nih.gov Synthetic 1,4-naphthoquinone derivatives have also been demonstrated to decrease the LPS-induced activity of the COX-2 enzyme and the release of TNF-α and IL-1β in RAW 264.7 cells. researchgate.netnih.gov

Interference with Inflammatory Signaling Pathways

The anti-inflammatory effects of 1,4-naphthoquinone analogues are also linked to their ability to interfere with crucial inflammatory signaling pathways. Some derivatives have been found to inhibit the action of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. researchgate.net

Moreover, certain synthetic 1,4-naphthoquinones act as antagonists of the P2X7 receptor. researchgate.netnih.gov Activation of this receptor by extracellular ATP triggers a cascade of inflammatory responses, including the influx of calcium ions, production of reactive oxygen species (ROS), and the maturation and release of IL-1β. researchgate.netnih.gov Studies have shown that 1,4-naphthoquinone derivatives can inhibit ATP-induced calcium influx and the production of ROS in macrophage cells. researchgate.netnih.gov

Table 2: Summary of Anti-inflammatory Modulatory Activities of 1,4-Naphthoquinone Analogues

| Activity | Target/Mediator | Cell Line/Model |

|---|---|---|

| Inhibition of NO Production | Nitric Oxide (NO) | RAW 264.7 Macrophages |

| Reduction of Pro-inflammatory Gene Expression | iNOS, COX-2, IL-1β, IL-6, TNF-α (mRNA) | RAW 264.7 Macrophages |

| Inhibition of Pro-inflammatory Cytokine Release | TNF-α, IL-1β | RAW 264.7 Macrophages |

| Inhibition of Superoxide Anion Formation | Superoxide Anion | Neutrophils |

| Inhibition of Inflammatory Signaling | NF-κB | Mouse Macrophages |

Elucidation of Molecular and Cellular Mechanisms of Action for 1,4 Naphthalenedione, 2 Decyl and Analogues

Mechanistic Insights into Antimicrobial Activity

The antimicrobial efficacy of 1,4-Naphthalenedione, 2-decyl- is not attributed to a single mode of action but rather a multifaceted assault on microbial cells. This involves inducing oxidative stress, compromising membrane integrity, inhibiting essential enzymes, and potentially interfering with resistance mechanisms.

Induction of Reactive Oxygen Species (ROS) and Subsequent Oxidative Stress

A primary mechanism of antimicrobial action for 1,4-naphthoquinone (B94277) derivatives is the generation of reactive oxygen species (ROS) within the microbial cell. nih.gov The naphthoquinone core can undergo redox cycling, a process where it accepts one or two electrons to form reactive intermediates like semiquinones. nih.govresearchgate.net These intermediates can then react with molecular oxygen to produce ROS, such as superoxide (O₂•–), hydrogen peroxide (H₂O₂), and the highly damaging hydroxyl radical (•OH). nih.gov This catalytic cycle, often facilitated by cellular reductases like NADPH-cytochrome P450 reductase, leads to a rapid accumulation of ROS. nih.govnih.govnih.gov The resulting state of oxidative stress causes widespread damage to crucial biomolecules, including lipids, proteins, and DNA, ultimately leading to cytotoxicity. nih.gov

Perturbation of Microbial Cell Membrane Integrity and Permeability

Analogues of 1,4-Naphthalenedione, 2-decyl- have been shown to disrupt the physical integrity of microbial cell membranes. mdpi.comnih.gov The lipophilic nature of the decyl side chain is expected to facilitate the insertion of the molecule into the bacterial lipid bilayer. This interference can alter membrane fluidity and lead to the formation of pores, compromising the membrane's function as a selective barrier. nih.gov The subsequent increase in permeability can cause the leakage of vital intracellular components, such as ions, proteins, and DNA, and dissipate the proton motive force essential for cellular energy production. mdpi.comnih.gov Scanning electron microscopy of bacteria treated with similar dihydroxy-1,4-naphthoquinones has visually confirmed severe physiological damage to the cell membrane. mdpi.comnih.gov

Inhibition of Critical Microbial Enzymes and Metabolic Pathways (e.g., DNA Topoisomerase)

The biological activity of 1,4-naphthoquinones is linked to their ability to inhibit essential microbial enzymes. nih.gov The electrophilic character of the quinone structure allows it to form covalent bonds with cellular proteins, effectively inactivating them. researchgate.net A key target for many quinone-based cytotoxic agents is DNA topoisomerase-II, an enzyme critical for managing DNA topology during replication and transcription. nih.govnih.gov Inhibition of this enzyme leads to DNA strand breaks and cell death. nih.gov Furthermore, these compounds can interfere with the electron transport chain, disrupting cellular respiration and oxidative phosphorylation, which further contributes to their antimicrobial effects. nih.gov

Modulation of Bacterial Efflux Pump Function

Bacterial efflux pumps are a major cause of multidrug resistance, as they actively expel antibiotics from the cell. nih.govnih.gov Small molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the effectiveness of conventional antibiotics. nih.govnih.gov While specific studies on 1,4-Naphthalenedione, 2-decyl- as an EPI are limited, various natural and synthetic compounds, including those with quinone structures, have been investigated for this purpose. nih.gov An EPI can function by competing with the antibiotic for binding to the pump or by disrupting the pump's energy source. mdpi.com The potential for 1,4-naphthoquinone derivatives to act as EPIs makes them attractive candidates for combination therapies to overcome antibiotic resistance in pathogenic bacteria. nih.govnih.gov

Mechanistic Foundations of Anticancer Activity

The anticancer properties of 1,4-naphthoquinone derivatives are largely attributed to their ability to trigger programmed cell death in malignant cells.

Initiation of Apoptosis and Necrosis through Defined Cellular Pathways

1,4-Naphthoquinone analogues have been demonstrated to induce apoptosis (programmed cell death) in various human cancer cell lines. nih.govnih.govmdpi.com A common mechanism for this is the generation of high levels of intracellular ROS, which triggers oxidative stress. researchgate.netnih.govnih.gov This stress activates the mitochondrial pathway of apoptosis. nih.govnih.gov Studies on related compounds, such as 2-(butane-1-sulfinyl)-1,4-naphthoquinone and 2-(octane-1-sulfinyl)-1,4-naphthoquinone, have shown that they increase the expression of pro-apoptotic proteins while decreasing levels of anti-apoptotic proteins like Bcl-2, leading to caspase activation and subsequent cell death. mdpi.com The process involves the opening of the mitochondrial permeability transition pore, a key event that can trigger both apoptosis and necrosis. nih.gov In addition to ROS-induced damage, some naphthoquinones can also directly cause DNA damage, further promoting an apoptotic response. mdpi.com

Data Tables

Table 1: Summary of Antimicrobial Mechanisms

| Mechanism | Cellular Effect | Key Molecular Target/Process |

|---|---|---|

| ROS Induction | Oxidative damage to lipids, proteins, and DNA | Redox cycling of the naphthoquinone ring |

| Membrane Perturbation | Increased permeability, leakage of contents | Bacterial lipid bilayer |

| Enzyme Inhibition | Disruption of DNA replication and metabolism | DNA Topoisomerase II, Electron transport chain enzymes |

| Efflux Pump Modulation | Increased intracellular antibiotic concentration | Multidrug resistance efflux pumps |

Table 2: Summary of Anticancer Mechanisms

| Mechanism | Cellular Effect | Key Molecular Target/Process |

|---|---|---|

| Apoptosis Induction | Programmed cell death | Mitochondrial pathway, Caspase activation, Bcl-2 family proteins |

| Necrosis Induction | Uncontrolled cell lysis | Mitochondrial permeability transition pore |

| ROS Generation | Oxidative stress, DNA damage | Redox cycling, Intracellular signaling pathways (MAPK, Akt) nih.govnih.gov |

Interaction with and Damage to DNA and DNA Synthesis Inhibition (e.g., DNA Intercalation, DNA Polymerase Inhibition)

The molecular structure of 1,4-naphthoquinones, characterized by its aromatic nature, suggests a potential for interaction with biological macromolecules like DNA. nih.gov Research into the specific mechanisms of these interactions has revealed that certain analogues of 1,4-naphthalenedione can significantly interfere with DNA synthesis by inhibiting key enzymes.

Studies have demonstrated that 1,4-naphthoquinone (NQ) and its analogue 1,4-benzoquinone (BQ) are potent inhibitors of various mammalian DNA polymerases, including polymerases α, β, γ, δ, ε, and λ. nih.gov NQ, in particular, has been shown to be a more potent inhibitor than BQ. nih.gov This inhibition of DNA polymerases directly hinders the process of DNA replication and repair, contributing to the cytotoxic effects of these compounds.

However, the mechanism of action does not uniformly involve direct binding or intercalation into the DNA helix for all analogues. For instance, a novel synthetic naphthoquinone adduct, TU100, was found to be a dual inhibitor of topoisomerase I and II, enzymes critical for managing DNA topology during replication. nih.gov Notably, its inhibitory action does not involve intercalation into the DNA molecule, distinguishing its mechanism from that of well-known intercalating agents like anthracyclines. nih.gov This suggests that while DNA synthesis is a clear target, the mode of interaction can vary among different 1,4-naphthalenedione analogues, ranging from direct enzyme inhibition to other forms of interference with the DNA replication machinery.

Inhibition of Key Signal Transduction Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), AMP-Activated Protein Kinase (AMPK))

Analogues of 1,4-naphthalenedione have been identified as potent inhibitors of critical signal transduction pathways that are often dysregulated in cancer cells, particularly the EGFR and PI3K/Akt signaling cascades. nih.govnih.gov The epidermal growth factor receptor (EGFR) is a key target for anticancer drug development, and various naphthoquinone-based compounds have shown significant inhibitory activity against it. nih.gov

One study focused on Naphtho[1,2-b]furan-4,5-dione (NFD), a derivative prepared from 2-hydroxy-1,4-naphthoquinone (B1674593). Immunoblot analysis revealed that NFD effectively inhibited the phosphorylation of EGFR in human lung adenocarcinoma A549 cells. nih.gov This inhibition of EGFR activation subsequently led to the inactivation of the downstream PI3K/Akt pathway. nih.gov The study further observed reduced levels of Akt's downstream targets, including phospho-glycogen synthase kinase-3beta (p-GSK-3beta) and cyclin D1, which are crucial for cell survival and proliferation. nih.gov

Further research has synthesized and evaluated a series of anilino-1,4-naphthoquinone derivatives for their EGFR inhibitory potential. Three promising compounds from this series exhibited potent EGFR inhibition with nanomolar IC50 values (3.96–18.64 nM). nih.gov The most potent of these, a derivative with a 4-methyl substituent on the phenyl ring, was four times more potent than the established EGFR inhibitor, erlotinib. nih.gov Molecular modeling suggested that this high potency was due to strong interactions within the ATP-binding pocket of EGFR, highlighting the potential of the 1,4-naphthalenedione scaffold in designing effective kinase inhibitors. nih.gov

Modulation of Cellular Redox Signaling and Transcription Factor Activity (e.g., NF-κB, Nrf2)

The 1,4-naphthalenedione structure is intrinsically linked to redox activity, enabling it and its analogues to modulate key cellular signaling pathways that respond to oxidative stress, such as those governed by the transcription factors NF-κB and Nrf2. nih.govnih.gov These pathways are central to regulating inflammation and cellular defense mechanisms. semanticscholar.orgmdpi.com

The transcription factor NF-κB (nuclear factor-kappa B) is a primary regulator of the inflammatory response. nih.gov Studies have shown that 1,4-naphthoquinone (NQ) can inhibit the action of NF-κB. nih.gov By suppressing NF-κB, NQ can decrease the production of pro-inflammatory mediators. For example, in mouse macrophages, NQ demonstrated the strongest suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF)-α production among several quinone derivatives tested. nih.gov

Conversely, the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a critical component of the cellular antioxidant response. mdpi.com Research has demonstrated that 1,4-naphthoquinone, despite being a pro-oxidant, can activate the Nrf2 pathway. nih.gov This activation was shown to protect intestinal epithelial cells from radiation-induced cell death. The study concluded that NQ protects against gastro-intestinal syndrome in vitro by perturbing the cellular redox balance, which in turn activates the Nrf2 pathway and its downstream antioxidant genes. nih.gov This dual ability to inhibit pro-inflammatory NF-κB signaling while activating protective Nrf2 signaling underscores the complex role of 1,4-naphthalenedione analogues in cellular redox homeostasis.

Specific Enzyme Inhibition (e.g., Topoisomerase I/II, Indoleamine 2,3-Dioxygenase 1 (IDO1))

Derivatives of 1,4-naphthalenedione have been shown to be effective inhibitors of topoisomerase I and II, enzymes essential for resolving DNA topological problems during replication, transcription, and recombination. nih.govnih.gov The inhibition of these enzymes is a common mechanism for cytotoxic and anticancer agents. mdpi.com

A novel synthesized naphthoquinone adduct, referred to as TU100, which has structural similarities to isoquinolines and anthracyclines, was identified as a potent dual inhibitor of both topoisomerase I and II. nih.gov Its efficacy was demonstrated by its ability to prevent the relaxation of supercoiled plasmid DNA, a standard assay for topoisomerase activity. nih.gov A key finding was that pre-incubating the topoisomerase enzyme with TU100 before the addition of DNA significantly decreased its IC50 value, suggesting the compound acts as a slow-acting inhibitor that targets the enzyme directly, independent of DNA presence. nih.gov

Structure-activity relationship studies on other naphthoquinone derivatives, such as the naturally occurring alkannin and shikonin, have revealed that the presence of at least one phenolic hydroxyl group is a key feature for potent topoisomerase I inhibition. nih.gov The cytotoxic effects of many naphthoquinones are frequently attributed to their ability to inhibit topoisomerase II. researchgate.net This body of research indicates that the 1,4-naphthalenedione scaffold is a promising template for the development of specific topoisomerase inhibitors.

Molecular Mechanisms of Antiviral Action (e.g., Inhibition of HIV-1 Reverse Transcriptase-Associated RNase H, SARS-CoV-2 nsp14 Exoribonuclease)

Analogues of 1,4-naphthalenedione have emerged as inhibitors of key viral enzymes, demonstrating potential broad-spectrum antiviral activity. Research has specifically highlighted their ability to target the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase and the nsp14 exoribonuclease (ExoN) of SARS-CoV-2. nih.govmdpi.com

The active sites of HIV-1 RT-associated RNase H and SARS-CoV-2 nsp14 ExoN share structural similarities, suggesting that they could be inhibited by the same compounds. nih.gov A study investigating novel analogues of the catechol derivative dynasore, which contains a naphthoquinone core, identified potent inhibitory activity against both enzymes. One compound in particular, designated 1c, strongly inhibited the SARS-CoV-2 nsp14/nsp10 ExoN complex with an IC50 value of 2.2 µM. nih.gov

In a separate study, a series of 2-hydroxy-1,4-naphthoquinone Mannich bases were screened for their inhibitory activity against HIV-1 RNase H. Two compounds, 1e and 2k, displayed significant inhibitory activity with IC50 values of 3.1 µM and 2.8 µM, respectively. mdpi.com Molecular docking studies indicated that these molecules bind effectively within the active site of the enzyme. mdpi.com Furthermore, selected compounds from this series were tested for activity against SARS-CoV-2 replication. Compound 1e was found to inhibit viral replication with an IC50 of 11.2 µM, supporting the hypothesis that the 1,4-naphthoquinone scaffold can be utilized to develop inhibitors targeting both HIV-1 and SARS-CoV-2. mdpi.com

| Compound | Target Enzyme | Virus | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1c | nsp14/nsp10 Exoribonuclease (ExoN) | SARS-CoV-2 | 2.2 | nih.gov |

| 1e | HIV-1 RT-associated RNase H | HIV-1 | 3.1 | mdpi.com |

| Replication Inhibition | SARS-CoV-2 | 11.2 | ||

| 2k | HIV-1 RT-associated RNase H | HIV-1 | 2.8 | mdpi.com |

Cellular and Molecular Basis of Antioxidant and Neuroprotective Effects (e.g., Mitochondrial Function Restoration)

A significant body of research points to the potent antioxidant and neuroprotective properties of 1,4-naphthalenedione analogues. mdpi.comnih.govnih.gov These effects are primarily attributed to their ability to scavenge free radicals, reduce oxidative stress, and restore mitochondrial function in neuronal cells exposed to neurotoxins. mdpi.comnih.gov

Studies using in vitro models of neurotoxicity have shown that certain 1,4-naphthoquinones can protect neuroblastoma cells from toxins like rotenone, paraquat, and 6-hydroxydopamine. mdpi.comnih.gov The protective mechanism involves a significant reduction in the levels of reactive oxygen species (ROS) and nitric oxide (NO) within the cells. mdpi.comnih.gov

A crucial aspect of their neuroprotective action is the restoration of mitochondrial health. Exposure to neurotoxins often leads to mitochondrial dysfunction and a drop in the mitochondrial membrane potential. mdpi.comnih.gov Treatment with effective 1,4-naphthoquinone derivatives has been shown to normalize mitochondrial function and regain the mitochondrial membrane potential. mdpi.comnih.gov This restoration of mitochondrial integrity is vital for cell survival and function. The pronounced antioxidant and free radical scavenging activity of these compounds is believed to be the foundation of their neuroprotective capabilities, preventing the cascade of cellular damage initiated by oxidative stress. nih.govnih.gov

Anti-inflammatory Mechanisms (e.g., Purinergic P2X7 Receptor Antagonism)

Derivatives of 1,4-naphthalenedione have been identified as a promising class of antagonists for the purinergic P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a significant role in immunity and inflammation. researchgate.netnih.govnih.gov The antagonism of this receptor represents a key anti-inflammatory mechanism for these compounds.

The P2X7 receptor is activated by high concentrations of extracellular ATP, often released during cellular stress or injury, and its overactivation is linked to inflammatory diseases. nih.gov Several studies have demonstrated that synthetic 1,4-naphthoquinone derivatives can effectively block P2X7R function. For example, derivatives of 3-halo- and 3-aryl-2-hydroxy-1,4-naphthoquinone (compounds AN-03 and AN-04) were shown to inhibit P2X7R in various cell cultures and exhibit in vivo anti-inflammatory activity. researchgate.netnih.gov

The mechanism of this antagonism involves the inhibition of downstream signaling events triggered by P2X7R activation. Treatment with 1,4-naphthoquinone derivatives has been shown to block ATP-induced calcium influx into cells and inhibit the uptake of dyes like YO-PRO-1, both hallmarks of P2X7R channel opening. nih.gov Furthermore, these compounds reduce the release of the potent pro-inflammatory cytokine IL-1β and decrease the activity of the COX-2 enzyme in macrophages, further contributing to their anti-inflammatory effects. researchgate.netnih.gov These findings highlight 1,4-naphthalenediones as potential leads for designing new P2X7R blockers and anti-inflammatory drugs. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 1,4 Naphthalenedione, 2 Decyl and Its Analogues

Influence of Substituents at Specific Naphthoquinone Ring Positions

The type and position of substituents on the naphthoquinone ring are critical determinants of biological activity. Modifications involving hydroxyl, halogen, amino, and heterocyclic groups can dramatically alter a compound's efficacy and mechanism of action.

Hydroxyl Groups: The position of hydroxyl groups significantly affects the redox potentials and pro-oxidant activities of naphthoquinones. nih.gov Leishmanicidal activity was found to be strongly dependent on the hydroxylation pattern, with compounds having a hydroxyl group at C-5 or dihydroxy substitutions at C-5 and C-8 showing the most potent activity. nih.gov In contrast, 2-hydroxynaphthoquinones were less active in that specific study. nih.gov

Halogen Groups: The introduction of halogen atoms can substantially enhance biological activity. A study on larvicidal agents against Aedes aegypti found that chlorine substitution at the C-2 position of the 1,4-naphthoquinone (B94277) scaffold significantly increased mortality. mdpi.com This highlights the positive contribution a chlorine atom can have on bioactivity. researchgate.netmdpi.com

Amino and Heterocyclic Groups: The introduction of nitrogen-containing groups is a common strategy to modulate the physicochemical properties and biological activity of naphthoquinones. researchgate.net The electronic nature of substituents on an aryl group attached via an amino linker can influence cytotoxicity. researchgate.net Furthermore, the incorporation of heterocyclic moieties can lead to potent biological effects. rsc.org For example, derivatives containing an amino group at the C-2 or C-3 position are of particular interest in medicinal chemistry for developing agents with antibacterial, antifungal, and anticancer properties. rsc.orgredalyc.org

Correlation between Electrochemical Properties and Biological Efficacy

The biological activity of 1,4-naphthoquinones is often linked to their electrochemical properties, particularly their redox potential. The quinone moiety's ability to accept electrons and participate in redox cycling is a cornerstone of its mechanism of action, leading to the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. nih.govnih.govrsc.org

A definitive correlation has been established between the standard redox potentials (E°) and the cytotoxic effects for certain series of 1,4-naphthoquinone derivatives. rsc.orgresearchgate.net Cyclic voltammetry is commonly used to examine these properties. rsc.orgresearchgate.net For instance, one study synthesized derivatives of lawsone and found a clear relationship between their redox potentials and their inhibitory effects. rsc.orgresearchgate.net This suggests that the ease with which a naphthoquinone derivative can be reduced is directly related to its ability to induce cellular damage.

This relationship allows for the prediction of biological activity based on electrochemical measurements. Compounds with higher formal potential values, often those containing electron-withdrawing groups like chlorine, can exhibit enhanced activity. researchgate.net The study of these properties is crucial for understanding the mechanism of action and for designing new compounds with tailored biological efficacy. rsc.org

Table 2: Relationship Between Redox Potential and Biological Activity Note: This table summarizes findings on the correlation between electrochemical properties and biological outcomes.

| Naphthoquinone Series | Electrochemical Property Measured | Observed Correlation | Reference Finding |

|---|---|---|---|

| Lawsone Derivatives (Type A) | Standard Redox Potential (E°) | A definite correlation was found with inhibitory effects. | The study examined redox potentials in phosphate buffer at pH 7.2. rsc.orgresearchgate.net |

| ortho-Naphthoquinones | Reduction Potentials | Correlated with catalytic reduction currents of oxygen and enzyme inhibition. | A correlation was found with the inhibition of ubiquitin specific protease-2. |

| Amino-1,4-naphthoquinones | Formal Potential (E0') | Compounds with higher potential values (with electron-withdrawing groups) showed higher activity. | Electrochemical characterization provided significant insight into activity. researchgate.net |

Role of Stereochemistry in Modulating Biological Response

Stereochemistry plays a pivotal role in the biological activity of therapeutic agents, as it can significantly affect target binding, metabolism, and distribution. While the 1,4-naphthoquinone core is planar, the introduction of substituents with chiral centers can lead to enantiomers with distinct biological profiles.

A key example is seen in the rational design of chiral β-butyl lawsone derivatives, which bear a stereogenic center adjacent to the naphthoquinone core. Studies on these compounds revealed that their bactericidal activity is dependent on their absolute configuration. This demonstrates that even for relatively small molecules, the specific three-dimensional arrangement of atoms is critical for interaction with biological targets like enzymes or receptors. The enantioselective synthesis of such derivatives allows for the investigation of individual stereoisomers, confirming that one may be significantly more potent than the other. This stereoselectivity suggests that the biological target has a specific chiral recognition site and that a stereoselective uptake mechanism may be responsible for the enhanced activity of a particular isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Naphthoquinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of compounds with their biological activities. QSAR is widely recognized as a valuable technique in drug design and development, enabling the prediction of activity for novel compounds and guiding the rational design of more potent analogues.

Several successful QSAR models have been constructed for 1,4-naphthoquinone derivatives to elucidate the key structural features that govern their anticancer, antimalarial, and aromatase inhibitory activities. rsc.orgredalyc.org These models are typically built using multiple linear regression (MLR) or other statistical methods. rsc.org

Key molecular descriptors that have been identified as influential in these models include:

Polarizability and Electronegativity: Properties like MATS3p, BELp8, E1e, and Mor08e have been shown to influence anticancer activities. rsc.orgredalyc.org

Van der Waals Volume and Mass: Descriptors such as GATS5v, GATS6v, Mor16v, G1m, and H8m are important, indicating that the size and bulk of the molecule play a role. rsc.orgredalyc.org

These QSAR models not only provide insight into the mechanism of action but are also used prospectively to guide the design of new derivatives. rsc.org By modifying structures in silico and predicting their activities, researchers can prioritize the synthesis of compounds with the highest potential for success, streamlining the drug discovery process. rsc.orgredalyc.org

Advanced Research Methodologies and Analytical Approaches

In Vitro Biological Assays for Activity and Mechanism Determination

In vitro assays are fundamental in the preliminary assessment of the biological effects of 1,4-naphthoquinone (B94277) compounds. These tests utilize cell cultures and microorganisms to efficiently screen for bioactivity and elucidate the underlying cellular and molecular mechanisms.

Cell viability and proliferation assays are primary tools for evaluating the cytotoxic or cytostatic effects of 1,4-naphthoquinone derivatives on various cell lines, particularly cancer cells. A common method is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. mdpi.comnih.gov Viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. nih.gov

Another widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay. nih.govnih.gov This technique quantifies the amount of ATP present, which is an indicator of metabolically active cells. The addition of the reagent causes cell lysis, initiating a luminescent reaction catalyzed by luciferase, with the light signal being directly proportional to the ATP concentration. nih.gov Studies on various 2- and 3-substituted 1,4-naphthoquinone derivatives have demonstrated potent, dose-dependent inhibition of cancer cell growth, with IC50 (half-maximal inhibitory concentration) values often in the low micromolar to nanomolar range. mdpi.comnih.gov For instance, the cytotoxicity of a series of 2-amino-1,4-naphthoquinone-benzamides was evaluated against MDA-MB-231 breast cancer cells, with some derivatives showing significantly greater potency than the standard chemotherapy drug, cisplatin. nih.gov

| Compound/Derivative | Cell Line | Assay | IC50 Value | Source |

| 2-hydroxy-3-farnesyl-1,4-naphthoquinone | HT-29 (Colon Adenocarcinoma) | MTT | 6.2 µM | mdpi.com |

| 2-MNQ (2-methyl-1,4-naphthoquinone) | MRC-5 (Human Fibroblast) | alamarBlue® | 11.9 µM | akjournals.com |

| 2,3-DBNQ (2,3-dibromo-1,4-naphthoquinone) | MRC-5 (Human Fibroblast) | alamarBlue® | 15.4 µM | akjournals.com |

| Compound 5v (aminonaphthoquinone derivative) | MCF-7 (Breast Cancer) | Not Specified | 1.2 µM (24h) | nih.gov |

| Salicylic acid derivative of 1,4-naphthoquinone | MDA-MB-231 (Breast Cancer) | CellTiter-Glo® | Inhibitory at low concentrations | nih.govnih.gov |

The antimicrobial potential of 1,4-naphthoquinone derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govbmglabtech.com The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.govbmglabtech.com

These values are typically determined using broth microdilution or agar (B569324) dilution methods. nih.gov In the agar dilution method, a standardized suspension of the target microorganism is spread onto agar plates containing serial dilutions of the test compound. nih.gov After incubation, the MIC is identified as the lowest concentration that inhibits colony formation. nih.gov To determine the MBC, aliquots from the clear wells (at and above the MIC) are subcultured onto fresh, antibiotic-free agar plates. The lowest concentration that prevents any growth on the subculture is the MBC. nih.govbmglabtech.com For example, 2-methoxy-1,4-naphthoquinone (B1202248) demonstrated significant activity against multiple antibiotic-resistant strains of Helicobacter pylori, with MIC values ranging from 0.156–0.625 µg/mL and MBC values from 0.313–0.625 µg/mL, showcasing potency comparable to the antibiotic amoxicillin. nih.gov

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

| 2-methoxy-1,4-naphthoquinone (MeONQ) | Helicobacter pylori (resistant strains) | 0.156–0.625 | 0.313–0.625 | nih.gov |

| Spinasterol | Helicobacter pylori (resistant strains) | 20–80 | 20–80 | nih.gov |

| Amoxicillin (Control) | Helicobacter pylori (resistant strains) | 0.078–0.156 | 0.156–0.313 | nih.gov |

| Metronidazole (Control) | Helicobacter pylori (resistant strains) | >128 | >128 | nih.gov |

Flow cytometry is a powerful technique used to analyze the effects of compounds on individual cells within a population. It is frequently employed to investigate whether 1,4-naphthoquinone derivatives induce programmed cell death (apoptosis), cause cell cycle arrest, or generate intracellular reactive oxygen species (ROS).

Apoptosis Analysis: The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect apoptosis. researchgate.netmdpi.com In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. nih.gov PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com

Cell Cycle Analysis: To determine the effect of a compound on the cell cycle, cells are treated, fixed, and stained with a DNA-binding dye like PI. nih.gov The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis then reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Studies have shown that certain naphthoquinone derivatives can arrest cancer cells in the S phase or G1/S phase. mdpi.comnih.govresearchgate.net

Intracellular ROS: The production of ROS can be measured using fluorescent probes like 2´,7´-dichlorofluorescein diacetate (DCFH-DA). mdpi.com DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2´,7´-dichlorofluorescein (DCF). The increase in fluorescence, measured by flow cytometry, corresponds to the level of intracellular ROS. mdpi.com

Damage to the cellular membrane is a key indicator of cytotoxicity. Cellular leakage assays assess membrane integrity by measuring the release of intracellular components into the surrounding medium. One approach involves quantifying the leakage of materials that absorb ultraviolet light at a wavelength of 260 nm, such as nucleotides and nucleic acids. akjournals.com

In a typical assay, microbial or cancer cells are incubated with the test compound (e.g., a 1,4-naphthoquinone derivative) for various time periods. The cell suspension is then centrifuged, and the absorbance of the supernatant is measured at 260 nm. akjournals.com An increase in absorbance compared to untreated control cells indicates a loss of membrane integrity and leakage of intracellular contents. akjournals.com This method has been used to demonstrate that certain naphthoquinones can disrupt the cell membrane of fungal pathogens like Candida albicans. akjournals.com

Many 1,4-naphthoquinone derivatives exert their biological effects by interacting with and inhibiting specific enzymes. acs.org One of the most frequently reported mechanisms for the cytotoxic effects of this class of compounds is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. researchgate.net Enzyme inhibition can be studied through various in vitro assays that measure the activity of the purified enzyme in the presence and absence of the inhibitor.

For example, the inhibitory effect of naphthoquinones on elastase has been evaluated. nih.govresearchgate.net The activity of the enzyme is measured by its ability to cleave a specific substrate, and the reduction in activity in the presence of the test compound allows for the determination of inhibitory potency. nih.gov Molecular docking studies are often used in conjunction with these kinetic assays to predict and rationalize the binding interactions between the naphthoquinone derivative and the enzyme's active site. researchgate.netnih.gov

Spectroscopic Techniques for Molecular Interaction Studies (e.g., Ligand-Metal Coordination by Infrared Spectroscopy)

Spectroscopic techniques are indispensable for characterizing the structure of 1,4-naphthoquinone derivatives and for studying their non-covalent and covalent interactions with biological macromolecules and metal ions.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is highly effective for identifying functional groups and probing changes in molecular structure upon interaction. The 1,4-naphthoquinone core has characteristic vibrational modes, including strong C=O stretching bands typically observed between 1635 and 1675 cm⁻¹ and C=C stretching modes of the aromatic rings around 1593 cm⁻¹. scielo.br

FT-IR can be used to study ligand-protein interactions. When a naphthoquinone derivative binds to a protein like human serum albumin (HSA), changes can be observed in the protein's amide I and amide II bands, indicating alterations in its secondary structure (α-helix, β-sheet content). nih.gov This provides insight into how the ligand induces conformational changes in the protein upon binding. nih.gov Similarly, IR spectroscopy can be employed to investigate the coordination of 1,4-naphthoquinone derivatives with metal ions, where shifts in the C=O stretching frequency can indicate the involvement of the carbonyl groups in metal binding. While specific studies on 2-decyl-1,4-naphthalenedione are not detailed, the characterization of related 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives by FT-IR and Raman spectroscopy provides a methodological precedent for assigning key vibrational modes. scielo.brresearchgate.netscienceopen.com

| Spectroscopic Technique | Application for 1,4-Naphthoquinones | Key Findings/Observations | Source |

| FT-IR Spectroscopy | Structural Characterization | Identification of C=O stretching modes (1635-1675 cm⁻¹) and C=C modes (~1593 cm⁻¹). | scielo.br |

| FT-IR Spectroscopy | Protein Interaction Studies | Binding to Human Serum Albumin (HSA) caused conformational changes, affecting the protein's secondary structure. | nih.gov |

| Raman Spectroscopy | Structural Characterization | Complements FT-IR data, identifying C=O modes and aromatic ring vibrations. | scielo.brresearchgate.net |

| Raman Spectroscopy | DNA Interaction Studies | Analysis of spectral changes showed interruption of stacking interactions and binding to DNA bases. | nih.gov |

| UV-Vis Spectroscopy | Protein Interaction Studies | Formation of a ground-state complex with HSA was indicated by a hyperchromic effect (increased absorption intensity). | nih.gov |

| Circular Dichroism (CD) | Protein Interaction Studies | Confirmed that binding of a naphthoquinone derivative induced changes in the secondary structure of HSA. | nih.gov |

Computational Chemistry and Molecular Docking for Ligand-Target Interactions and Virtual Screening

Computational chemistry provides powerful in silico tools to predict the behavior and interaction of molecules like 2-decyl-1,4-naphthalenedione with biological targets. These methods are essential for rational drug design and for screening large libraries of compounds to identify potential therapeutic leads.

Ligand-Target Interactions and Molecular Docking: Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. thebioscan.com This method helps in understanding the binding affinity and mode of interaction between the ligand and the active site of the receptor. frontiersin.org For instance, studies on various 1,4-naphthoquinone derivatives have utilized molecular docking to explore their potential as inhibitors of specific enzymes or receptors involved in disease pathways. researchgate.netresearchgate.net

In a typical molecular docking study, the three-dimensional structures of the ligand (e.g., a 1,4-naphthalenedione derivative) and the target protein are used. Software like Molegro Virtual Docker (MVD) or AutoDock is employed to simulate the binding process. researchgate.nete-century.us The output is a binding energy score, which indicates the stability of the ligand-protein complex; a lower binding energy generally suggests a more stable interaction. acs.orgresearchgate.net For example, docking studies on anilino-1,4-naphthoquinone derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have helped elucidate possible binding modalities and interactions, guiding further development of these compounds as potential anticancer agents. acs.org

Virtual Screening: Virtual screening is a computational approach that involves the docking of large libraries of chemical compounds against a specific protein target to identify potential "hits". researchgate.net This cost-effective technique allows researchers to prioritize a smaller number of promising candidates for further experimental testing. acs.org For example, a virtual screening of 50 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives was conducted to identify potential inhibitors of Polo-like kinase 1 (Plk1), a target for cancer therapy. researchgate.netatlantis-press.com The screening identified derivatives with favorable binding energies, suggesting their potential as antimitotic agents. researchgate.netatlantis-press.com This approach is instrumental in the early stages of drug discovery, enabling the rapid assessment of vast chemical spaces. acs.org

Below is a representative table illustrating the type of data generated from molecular docking studies on various 1,4-naphthoquinone derivatives against different biological targets.

| Derivative | Target Protein | Docking Score (Binding Energy, kcal/mol) | Reference |

| 2-(p-tolylthio)-3-chloro-1,4-naphthoquinone | S. aureus DNA gyrase | - | researchgate.net |

| 2-(4-methoxyphenyl)amino-3-chloro-1,4-naphthoquinone | EGFR Tyrosine Kinase | -8.9 | acs.org |

| 2-hydroxy-1,4-naphthoquinone derivative | Polo-like kinase 1 (Plk1) | -115.3 (MolDock Score) | researchgate.netatlantis-press.com |

| 1,4-naphthoquinone-isoniazid hybrid | Anticancer Target (6F86) | -7.8 | acs.org |

| 2-phenoxy-1,4-naphthoquinone derivative | MET Tyrosine Kinase | -10.3 | e-century.us |

Table 1: Representative molecular docking results for various 1,4-naphthoquinone derivatives against selected protein targets. The specific scoring functions and software used may vary between studies.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Western Blotting)

Molecular biology techniques are crucial for validating the insights gained from computational studies and for elucidating the cellular mechanisms affected by compounds like 2-decyl-1,4-naphthalenedione. These methods allow for the direct measurement of changes in gene and protein expression within cells following treatment with the compound.

Western Blotting for Protein Expression Analysis: Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. nih.gov This method is instrumental in determining how a compound affects cellular signaling pathways. For instance, studies on novel 1,4-naphthoquinone derivatives have used Western blotting to analyze their impact on proteins involved in cell cycle regulation, apoptosis (programmed cell death), and stress-activated signaling pathways. nih.govnih.gov

In such experiments, cancer cells are treated with the naphthoquinone derivative for a specific duration. nih.gov Subsequently, the cells are lysed to extract the total protein content. nih.gov These proteins are then separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. nih.gov

Research on various 1,4-naphthoquinone derivatives has demonstrated their ability to modulate key signaling proteins. For example, treatment of cancer cells with certain derivatives has been shown to alter the phosphorylation status (and thus activity) of proteins in the MAPK (p38, JNK, ERK) and Akt/STAT3 signaling pathways. nih.govnih.gov Western blot analysis has been used to show that some derivatives can induce apoptosis by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and cleaved PARP, and modulating the levels of Bcl-2 family proteins. nih.gov The effect of a 2-amino-1,4-naphthoquinone derivative on the autophagy-related protein LC3 was also confirmed using this technique. nih.gov

The table below summarizes findings from Western blot analyses for different 1,4-naphthoquinone derivatives, illustrating their effects on protein expression in cancer cell lines.

| Derivative | Cell Line | Target Protein | Observed Effect | Reference |

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (gastric cancer) | p-p38, p-JNK | Upregulation | nih.govnih.gov |

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (gastric cancer) | p-ERK, p-STAT3, Bcl-2 | Downregulation | nih.govnih.gov |

| 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) | A549 (lung cancer) | p-p38, p-JNK | Upregulation | nih.gov |

| 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) | A549 (lung cancer) | p-ERK, p-Akt, p-STAT3 | Downregulation | nih.gov |

| 2-amino-1,4-naphthoquinone derivative (5i) | A549 (lung cancer) | LC3-II | Upregulation | nih.gov |

| 2-amino-1,4-naphthoquinone derivative (5i) | A549 (lung cancer) | LC3-I | Downregulation | nih.gov |

Table 2: Summary of Western blot analyses showing the effects of selected 1,4-naphthoquinone derivatives on the expression and phosphorylation of key signaling proteins in human cancer cells.

These advanced methodologies provide a comprehensive approach to understanding the therapeutic potential of 1,4-naphthalenedione derivatives, from predicting their molecular interactions to confirming their effects on cellular pathways.

Concluding Remarks and Future Perspectives in the Research of 1,4 Naphthalenedione, 2 Decyl

Strategies for Developing Potent and Highly Selective Naphthoquinone Derivatives

The development of more potent and selective analogs of 2-decyl-1,4-naphthalenedione is a primary objective for future research. A key strategy involves the targeted modification of its chemical structure to enhance its interaction with specific biological targets while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of 2-decyl-1,4-naphthalenedione is crucial. This involves synthesizing a library of derivatives with variations in the length and branching of the alkyl chain at the C2 position, as well as the introduction of different functional groups on the naphthoquinone ring. For instance, the introduction of hydroxyl, amino, or halogen groups can significantly alter the electronic properties and biological activity of the molecule. mdpi.comscielo.org.co These modifications can influence the compound's redox potential, a key determinant of its biological action. scielo.org.co

Computational Modeling and Molecular Docking: In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the design of more potent derivatives. By simulating the interaction of 2-decyl-1,4-naphthalenedione and its analogs with known biological targets, researchers can predict which modifications are most likely to enhance binding affinity and selectivity. frontiersin.org This computational pre-screening can prioritize the synthesis of the most promising candidates, saving time and resources.

| Strategy | Rationale | Potential Outcome |

| Varying Alkyl Chain Length | Optimize lipophilicity for improved membrane permeability and target interaction. | Enhanced bioavailability and target engagement. |

| Introducing Functional Groups | Modulate electronic properties and create new interaction points with targets. | Increased potency and selectivity. |

| Molecular Hybridization | Combine the 2-decyl-1,4-naphthalenedione scaffold with other pharmacophores. mdpi.com | Novel compounds with dual mechanisms of action. |

Identification of Novel Therapeutic Targets and Signaling Pathways

While naphthoquinones are known to exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerases, the specific molecular targets of 2-decyl-1,4-naphthalenedione remain to be fully elucidated. nih.govnih.gov Future research should focus on identifying novel therapeutic targets and the signaling pathways it modulates.

Target Identification and Validation: Modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, can be employed to identify the direct binding partners of 2-decyl-1,4-naphthalenedione within the cell. Once potential targets are identified, their relevance to the compound's biological activity needs to be validated using techniques like siRNA-mediated gene knockdown or CRISPR/Cas9 gene editing.

Pathway Analysis: High-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) can provide a comprehensive view of the cellular response to 2-decyl-1,4-naphthalenedione. This will help to map the signaling pathways that are perturbed by the compound, revealing novel mechanisms of action and potential new therapeutic applications. researchgate.net For example, studies on other naphthoquinones have implicated pathways such as the MAPK/Akt/STAT3 signaling cascade. nih.gov

Synergistic Effects in Combination Therapies

A promising avenue for the clinical application of 2-decyl-1,4-naphthalenedione is its use in combination with existing therapeutic agents. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.